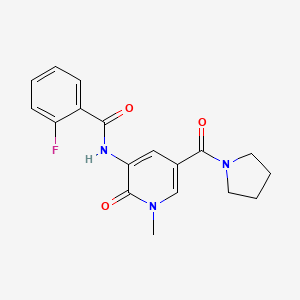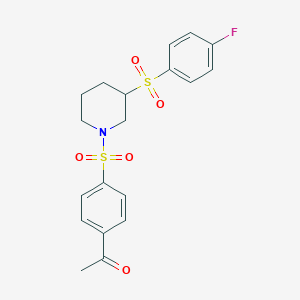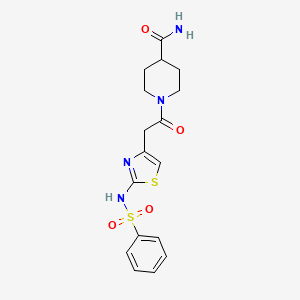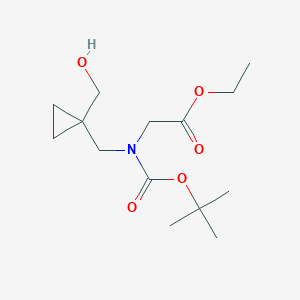![molecular formula C15H8F6N4 B2906255 N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine CAS No. 477866-52-7](/img/structure/B2906255.png)
N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a benzotriazin-4-amine structure
作用机制
Target of Action
Compounds with similar structures have been reported to target enzymes like reverse transcriptase .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used extensively in promoting organic transformations . They activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Result of Action
Compounds with similar structures have been reported to exhibit improved drug potency toward enzyme inhibition .
Action Environment
Environmental factors can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of molecules with a -CF3 group . .
生化分析
Biochemical Properties
N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine plays a significant role in biochemical reactions . It has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This compound interacts with various enzymes, proteins, and other biomolecules, and the nature of these interactions is largely dependent on the specific biochemical context .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are subject to the specific experimental conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects, as well as any toxic or adverse effects at high doses, are important considerations in the context of potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are subject to the specific cellular context . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with appropriate reagents to form the benzotriazin-4-amine structure. One common method includes the use of diazotization followed by cyclization reactions under controlled conditions. The reaction conditions often involve the use of acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality .
化学反应分析
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding quinones, reduction may produce amines, and substitution reactions can lead to various substituted derivatives .
科学研究应用
N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
相似化合物的比较
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Shares the trifluoromethyl phenyl motif and is used extensively in promoting organic transformations.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in chemical derivatization and preparation of advanced materials.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine is unique due to its benzotriazin-4-amine structure combined with the trifluoromethyl phenyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6N4/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)22-13-11-3-1-2-4-12(11)23-25-24-13/h1-7H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRNSEKXBKGCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=N2)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B2906172.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2906176.png)


![N-[3-(1H-imidazol-1-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2906180.png)

![N-[3-(4-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2906183.png)
![N-cyclohexyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2906186.png)


![4-(2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamido)benzamide](/img/structure/B2906190.png)
![2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2906191.png)
![5-[(2-phenylethyl)amino]-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2906192.png)
![N-[(1-Prop-2-enoylpiperidin-3-yl)methyl]benzamide](/img/structure/B2906193.png)
